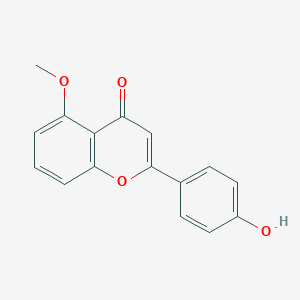

4'-Hydroxy-5-methoxyflavone

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXQLRMCWAKIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350271 | |

| Record name | ST056004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106848-87-7 | |

| Record name | ST056004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Flavone Chemistry and Biological Significance Within the Flavonoid Class

Flavonoids are a major class of polyphenolic secondary metabolites found in plants, playing crucial roles in various physiological and ecological processes. numberanalytics.comfoodengprog.org They are responsible for the vibrant colors of flowers and fruits, which attract pollinators, and they also protect plants from UV radiation and pathogens. numberanalytics.com The basic chemical structure of a flavonoid consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which comprises two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). numberanalytics.com

The flavonoid class is further divided into several subclasses based on the oxidation level and substitution pattern of the C ring. These subclasses include flavones, flavonols, flavanones, isoflavones, anthocyanidins, and flavanols (catechins). numberanalytics.commdpi.com Flavones, specifically, are characterized by a double bond between the C2 and C3 positions of the C ring and a ketone group at the C4 position. mdpi.com

The biological significance of flavonoids extends to human health, with extensive research highlighting their potential therapeutic properties. Many flavonoids exhibit antioxidant, anti-inflammatory, antimicrobial, anticancer, and cardioprotective effects. foodengprog.orgmdpi.comdoaj.org Their ability to scavenge free radicals is a key mechanism behind their antioxidant activity. doaj.org The specific arrangement and number of hydroxyl and other functional groups on the flavonoid skeleton are critical in determining their biological activity, bioavailability, and metabolism. foodengprog.orgdoaj.org

Classification and Structural Characteristics of 4 Hydroxy 5 Methoxyflavone As a Flavone Derivative

4'-Hydroxy-5-methoxyflavone, as its name suggests, is a derivative of the core flavone (B191248) structure. Its chemical identity is defined by the specific placement of substituent groups on the flavone backbone. ontosight.ai The key structural features are:

A hydroxyl group (-OH) at the 4' position on the B ring. ontosight.ai

A methoxy (B1213986) group (-OCH3) at the 5 position on the A ring. ontosight.ai

This specific arrangement of functional groups gives the compound its unique chemical properties and influences its biological activities. The molecular formula of this compound is C16H12O4, and it has a molecular weight of 268.27 g/mol . ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-hydroxyphenyl)-5-methoxychromen-4-one |

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| CAS Number | 106848-87-7 |

Data sourced from PubChem CID 676305 nih.gov

The presence of both a hydroxyl and a methoxy group on the flavone structure is significant. Hydroxyl groups are known to contribute to the antioxidant potential of flavonoids, while methoxy groups can influence the molecule's solubility, stability, and ability to cross cell membranes, thereby affecting its bioavailability and metabolic fate.

Preclinical Biological Activities of 4 Hydroxy 5 Methoxyflavone

Antioxidant and Free Radical Scavenging Capabilities

4'-Hydroxy-5-methoxyflavone, a flavonoid also known as 4'-Hydroxywogonin, has demonstrated notable antioxidant properties in preclinical studies. Its capacity to counteract oxidative stress is a key aspect of its biological profile.

In Vitro Antioxidant Assays (e.g., DPPH, FRAP)

While specific quantitative data for this compound in common in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay were not identified in the reviewed literature, its antioxidant potential has been established through cellular-based assessments. The ability of a compound to donate a hydrogen atom or an electron enables it to neutralize free radicals, a mechanism central to the DPPH and FRAP assays. nih.govnih.govresearchgate.netunair.ac.id

Cellular Antioxidative Defense Mechanisms

The antioxidant activity of this compound extends to cellular environments, where it helps mitigate the impact of reactive oxygen species (ROS). ROS are harmful molecules that can lead to cellular damage if not neutralized by antioxidant defense mechanisms. researchgate.net These defense systems include crucial enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) that detoxify ROS. nih.govmdpi.comresearchgate.netmdpi.com

In a key study, this compound was shown to significantly inhibit the production of intracellular ROS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govplos.org The overproduction of ROS is a critical component of the inflammatory response, and its suppression by this compound highlights a vital mechanism for its protective effects. plos.org The compound was found to inhibit ROS production in a dose-dependent manner. nih.govplos.org This reduction in ROS can, in turn, affect various downstream signaling pathways that are sensitive to the cell's redox state, including the NF-κB and MAPK pathways, which are also involved in inflammation. nih.govplos.org

| Treatment | Concentration (µM) | Relative ROS Level (% of LPS Control) |

|---|---|---|

| Control | - | Approx. 45% |

| LPS (100 ng/mL) | - | 100% |

| LPS + this compound | 0.5 | Approx. 90% |

| 5 | Approx. 75% | |

| 15 | Approx. 60% |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activities by modulating key components of the inflammatory cascade. nih.govmedchemexpress.com

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Inflammatory stimuli, such as LPS, trigger macrophages to produce high levels of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). unair.ac.idresearchgate.net While NO is a crucial signaling molecule, its overproduction is associated with tissue damage in chronic and acute inflammation. nih.gov Research demonstrates that this compound potently inhibits the production of both NO and PGE2 in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner. nih.govplos.org One report cited an IC50 value (the concentration required to inhibit 50% of the activity) for NO production inhibition as 12.5 µM. medchemexpress.com

| Compound | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |

|---|---|---|---|

| This compound | 0.5 | Approx. 80% | Approx. 90% |

| 5 | Approx. 40% | Approx. 70% | |

| 15 | Approx. 15% | Approx. 45% |

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2))

The synthesis of NO and PGE2 is carried out by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govresearchgate.net The expression of these enzymes is typically low in resting cells but is rapidly induced by inflammatory signals like LPS. A primary mechanism for the anti-inflammatory action of this compound is its ability to suppress the expression of iNOS and COX-2 at both the messenger RNA (mRNA) and protein levels. nih.govplos.org By inhibiting the transcription and translation of these key inflammatory enzymes, the compound effectively reduces the output of their respective pro-inflammatory products. researchgate.net

| Treatment | Concentration (µM) | Relative iNOS Protein Level (% of LPS Control) | Relative COX-2 Protein Level (% of LPS Control) |

|---|---|---|---|

| LPS (100 ng/mL) | - | 100% | 100% |

| LPS + this compound | 0.5 | Approx. 85% | Approx. 95% |

| 5 | Approx. 40% | Approx. 80% | |

| 15 | Approx. 20% | Approx. 55% |

Suppression of Cytokine Production (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are central orchestrators of the inflammatory response. researchmap.jpnih.gov Elevated levels of these cytokines are hallmarks of many inflammatory conditions. Studies have shown that this compound effectively suppresses the LPS-induced gene expression and secretion of TNF-α, IL-1β, and IL-6 from RAW 264.7 macrophages. nih.govresearchgate.net This inhibitory action occurs in a dose-dependent fashion, further solidifying the compound's role as a potent anti-inflammatory agent by targeting the production of these key signaling molecules. plos.orgmedchemexpress.com

| Cytokine | Concentration of this compound (µM) | Secretion Level (% of LPS Control) |

|---|---|---|

| TNF-α | 0.5 | Approx. 90% |

| 5 | Approx. 75% | |

| 15 | Approx. 60% | |

| IL-1β | 0.5 | Approx. 85% |

| 5 | Approx. 65% | |

| 15 | Approx. 40% |

Anticancer and Antiproliferative Activities.ontosight.ai

This compound, a derivative of the flavone (B191248) backbone, has demonstrated notable anticancer and antiproliferative properties in preclinical studies. ontosight.ai These activities are attributed to its ability to interfere with various cellular processes crucial for cancer development and progression.

Inhibition of Cancer Cell Proliferation

The compound has shown significant capabilities in halting the proliferation of various cancer cell lines. Research indicates that this compound and its structural analogs can effectively inhibit the growth of cancer cells. For instance, related methoxyflavones have demonstrated potent inhibitory effects on the growth of human colon cancer cells and leukemic HL60 cells. nih.goviiarjournals.org

Specifically, the presence and position of hydroxyl and methoxy (B1213986) groups on the flavone structure play a crucial role in this antiproliferative activity. Studies on similar compounds, such as 5-hydroxy polymethoxyflavones (PMFs), have shown that they exhibit stronger inhibitory effects on the growth of colon cancer cells compared to their permethoxylated counterparts, highlighting the importance of the hydroxyl group at the 5-position. nih.gov For example, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone and 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) have demonstrated significant growth inhibition in colon cancer cells. nih.gov

Similarly, the antiproliferative activity of various methoxylated and hydroxylated flavones against HL60 leukemic cells has been evaluated, revealing that compounds with 5,4'- and 3',4'-dihydroxyl moieties exhibit potent activity. iiarjournals.org

Table 1: Inhibition of Cancer Cell Proliferation by this compound and Related Compounds

| Compound/Analog | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5-hydroxy polymethoxyflavones | Colon cancer cells | Stronger growth inhibition compared to permethoxylated counterparts. | nih.gov |

| 5,4'-dihydroxyflavone | HL60 leukemic cells | Potent antiproliferative activity (IC50=28 μM). | iiarjournals.org |

| 5,3',4'-trihydoxyflavone | HL60 leukemic cells | Most potent antiproliferative activity (IC50=13 μM). | iiarjournals.org |

| 5-methoxyflavone (B191841) | HL60 leukemic cells | Significant antiproliferative activity (IC50=48 μM). | iiarjournals.org |

| 5,4'-dimethoxyflavone | HL60 leukemic cells | Significant antiproliferative activity (IC50=36 μM). | iiarjournals.org |

Induction of Apoptosis in Neoplastic Cells

A key mechanism underlying the anticancer potential of this compound is its ability to induce apoptosis, or programmed cell death, in neoplastic cells. ontosight.ai This process is crucial for eliminating cancerous cells without causing inflammation.

Studies on structurally similar compounds provide insight into this mechanism. For example, 5-hydroxy-7-methoxyflavone (HMF), a chrysin (B1683763) derivative, has been shown to induce apoptosis in human colorectal carcinoma cells (HCT-116) by triggering mitochondrial membrane perturbation, leading to the release of cytochrome c, downregulation of Bcl-2, and activation of caspases. plos.org This process is mediated by the generation of reactive oxygen species (ROS). plos.org

Furthermore, research on other 5-hydroxy polymethoxyflavones has demonstrated their ability to induce apoptosis in various cancer cell lines, including human leukemia and colon cancer cells. nih.govresearchgate.net For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) induces apoptosis in HL-60 leukemia cells through ROS production and caspase activation. researchgate.net In colon cancer cells, certain 5-hydroxy PMFs have been shown to increase the sub-G0/G1 cell population, indicative of apoptosis. nih.gov The pro-apoptotic effects of some of these compounds have been linked to a p53- and Bax-dependent mechanism. nih.gov

Table 2: Induction of Apoptosis by this compound Analogs

| Compound/Analog | Cancer Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colorectal) | Mitochondrial membrane perturbation, Cytochrome c release, Caspase-3 activation. | plos.org |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HL-60 (Leukemia) | ROS production, Caspase activation, DNA fragmentation. | researchgate.net |

| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone | Colon cancer cells | Increased sub-G0/G1 cell population. | nih.gov |

| 5HHMF and 5HTMF | HCT116 (Colon) | p53- and Bax-dependent apoptosis, Caspase-3 and PARP cleavage. | nih.gov |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound and its analogs can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.

Research has shown that this flavone can induce G1 phase arrest in cancer cells. Studies on related polymethoxyflavones have further elucidated these mechanisms. For example, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone was found to cause cell cycle arrest at the G2/M phase in HT29 colon cancer cells, while 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone led to a significant G0/G1 phase arrest in the same cell line. nih.gov

The modulation of key signaling proteins related to cell cycle progression, such as p21, CDK-2, and CDK-4, has been associated with the inhibitory effects of these compounds. nih.gov In another study, 4-hydroxyderricin, a similar natural flavonoid, was shown to induce G2/M arrest in HepG2 cells and G0/G1 arrest in Huh7 cells by down-regulating proteins like cyclin B1, CDK1/CDC2, cyclin D1, CDK4, and CDK6. mdpi.com Furthermore, certain 5-hydroxy polymethoxyflavones have been shown to increase the G0/G1 cell population in a p53- and p21-dependent manner in HCT116 colon cancer cells. nih.gov

Table 3: Cell Cycle Arrest Mechanisms of this compound and Related Flavonoids

| Compound/Analog | Cancer Cell Line | Phase of Cell Cycle Arrest | Key Molecular Targets | Reference |

|---|---|---|---|---|

| This compound | Cancer cells | G1 phase | Not specified | |

| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | HT29 (Colon) | G2/M phase | p21, CDK-2, CDK-4 | nih.gov |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HT29 (Colon) | G0/G1 phase | p21, CDK-2, CDK-4 | nih.gov |

| 4-Hydroxyderricin | HepG2 (Hepatocellular) | G2/M phase | Cyclin B1, CDK1/CDC2 | mdpi.com |

| 4-Hydroxyderricin | Huh7 (Hepatocellular) | G0/G1 phase | Cyclin D1, CDK4, CDK6 | mdpi.com |

| 5-hydroxy polymethoxyflavones | HCT116 (Colon) | G0/G1 phase | p53, p21 | nih.gov |

Impact on Cancer Cell Migration and Invasion

The spread of cancer cells from the primary tumor to other parts of the body, a process known as metastasis, is a major cause of cancer-related mortality. ous-research.no This process involves cancer cell migration and invasion of surrounding tissues. ous-research.no Preclinical studies suggest that compounds structurally related to this compound can inhibit these critical steps in metastasis.

For instance, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) has been shown to significantly decrease the invasion and migration of MKN28 gastric cancer cells in a concentration-dependent manner. archivesofmedicalscience.com This inhibitory effect was associated with the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that play a crucial role in the degradation of the extracellular matrix, a key step in cancer cell invasion. archivesofmedicalscience.com Similarly, other polymethoxyflavones have been reported to inhibit the invasion and migration of breast cancer cells. nih.gov Another related compound, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), has been found to inhibit the invasion and migration of human prostate cancer cells and non-small cell lung cancer cells by targeting specific signaling pathways. tjnpr.org

Table 4: Impact of Related Flavonoids on Cancer Cell Migration and Invasion

| Compound/Analog | Cancer Cell Line | Effect | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | MKN28 (Gastric) | Inhibition of invasion and migration. | Downregulation of MMP-2 and MMP-9. | archivesofmedicalscience.com |

| Polymethoxyflavones | Breast cancer cells | Inhibition of invasion and migration. | Not specified | nih.gov |

| Acacetin | DU145 (Prostate) | Inhibition of invasion and migration. | Inactivation of p38 MAPK signaling. | tjnpr.org |

| Acacetin | A549 (Lung) | Inhibition of invasion and migration. | Suppression of p38α MAPK signaling. | tjnpr.org |

Neurobiological Activities.ontosight.ai

Beyond its anticancer properties, this compound and its analogs have shown potential in the realm of neurobiology, particularly in protecting neurons from damage. ontosight.ai

Neuroprotective Effects against Cellular Toxicity

Flavonoids, as a class of compounds, are recognized for their neuroprotective or neurotrophic effects. nih.gov Research into specific methoxyflavones has provided evidence of their ability to protect neuronal cells from toxicity.

For example, 4'-methoxyflavone (B190367) (4MF) and 3',4'-dimethoxyflavone (B191118) (DMF) have been identified as novel neuroprotective inhibitors of parthanatos, a form of programmed cell death. nih.gov These compounds were shown to protect HeLa and SH-SY5Y cells from DNA damage-induced cell death and also protected cortical neurons against cell death induced by NMDA. nih.gov Another study on methoxyflavone derivatives from black galingale found that 5-hydroxy-3,7,3',4'-tetramethoxyflavone exhibited significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. researchgate.net

Table 5: Neuroprotective Effects of Methoxyflavones

| Compound/Analog | Cell Line/Model | Protective Effect Against | Key Findings | Reference |

|---|---|---|---|---|

| 4'-Methoxyflavone (4MF) | HeLa, SH-SY5Y cells, Cortical neurons | MNNG-induced parthanatos, NMDA-induced cell death | Reduced poly (ADP-ribose) polymer synthesis. | nih.gov |

| 3',4'-Dimethoxyflavone (DMF) | HeLa, SH-SY5Y cells, Cortical neurons | MNNG-induced parthanatos, NMDA-induced cell death | Reduced poly (ADP-ribose) polymer synthesis. | nih.gov |

| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Primary rat cortical cells | Glutamate-induced toxicity | Exhibited significant neuroprotection. | researchgate.net |

Promotion of Neurite Outgrowth and Neuronal Differentiation

Scientific investigation into the direct effects of this compound on neurite outgrowth and neuronal differentiation is limited in the available literature. However, studies on other hydroxylated polymethoxyflavones (PMFs) suggest a potential neurotrophic role for this class of compounds.

For instance, research on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF), a more complex PMF, has shown that it can effectively induce neurite outgrowth in PC12 pheochromocytoma cells. nih.govnih.gov This process was accompanied by an increased expression of the neuronal differentiation marker protein, growth-associated protein-43 (GAP-43). nih.govnih.gov The mechanism of action for 5-OH-HxMF appears to involve the enhancement of cyclic AMP response element-binding protein (CREB) phosphorylation and CRE-mediated transcription. nih.govnih.gov This neurotrophic effect is primarily mediated through a cAMP/PKA-dependent signaling pathway, independent of TrkA, the receptor for nerve growth factor (NGF). nih.govplos.org

Similarly, other 5-hydroxylated PMFs like 5-demethylnobiletin have been shown to potently induce neuritogenesis in PC12 cells. nih.gov These effects were linked to the activation of MAPK/ERK, PKA, and PKC-dependent CREB signaling pathways. nih.gov While these findings highlight the potential of the 5-hydroxyflavone (B191505) scaffold in promoting neuronal health, direct experimental evidence for this compound is currently lacking.

Antimicrobial Properties

The antimicrobial potential of this compound has not been extensively detailed. However, research into its structural isomers and other related methoxyflavones provides insight into its possible activities.

Antibacterial Spectrum and Efficacy

Direct studies detailing the antibacterial spectrum and efficacy of this compound are not prevalent in the reviewed literature. However, the antibacterial properties of related flavonoids have been evaluated. For example, 5-hydroxy-7,4'-dimethoxyflavone, a structural isomer, has been investigated for its activity against bacteria such as Staphylococcus aureus, Proteus vulgaris, and Escherichia coli. researchgate.net

Another related compound, 5-hydroxy-4',5',6,7-tetramethoxyflavone (also known as 5-demethyl sinensetin), demonstrated inhibitory activity against a panel of bacterial isolates. up.ac.za Structure-activity relationship (SAR) studies on flavonoids suggest that the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical for antibacterial action. mdpi.com Specifically, a hydroxyl group at the 4'-position on the B-ring is considered important for the inhibition of bacterial enzymes like DNA gyrase, while a methoxy group at the 5-position has been shown in some contexts to decrease activity compared to a hydroxyl group at the same position. mdpi.com A study on 4'-methoxy-5,7-dimethoxyflavanone found it was unable to inhibit the tested pathogenic bacteria. uitm.edu.my

Table 1: Antibacterial Activity of 5-Demethyl Sinensetin (a related polymethoxyflavone)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in mg/mL |

|---|---|

| Salmonella Typhimurium | 0.312 |

| Enterobacter cloacae | 0.625 |

| Escherichia coli | 0.625 |

| Klebsiella pneumoniae | 0.625 |

| Proteus mirabilis | 0.625 |

| Stenotrophomonas maltophilia | 0.625 |

Data sourced from a study on 5-hydroxy-4',5',6,7-tetramethoxyflavone. up.ac.za

Antifungal Efficacy

Specific data on the antifungal efficacy of this compound is scarce. However, significant research has been conducted on its structural isomer, 5-hydroxy-7,4'-dimethoxyflavone, which has been isolated from plants like Combretum zeyheri and Ballota inaequidens. nih.govtandfonline.com

This isomer has demonstrated notable antifungal activity against Candida albicans. nih.govtandfonline.com The mechanism of its antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Furthermore, it has been shown to inhibit drug efflux pumps in C. albicans, which can contribute to overcoming drug resistance. nih.gov When combined with the conventional antifungal drug miconazole, 5-hydroxy-7,4'-dimethoxyflavone exhibited a synergistic effect, leading to complete inhibition of C. albicans growth in a time-kill assay. researchgate.netnih.gov It also showed activity against Candida krusei. tandfonline.com

Table 2: Antifungal Profile of 5-Hydroxy-7,4'-dimethoxyflavone (a structural isomer)

| Fungal Strain | Activity Observed |

|---|---|

| Candida albicans | Active; Inhibits ergosterol biosynthesis and drug efflux pumps. Synergistic with miconazole. nih.govtandfonline.com |

Antiviral Activities

There is currently no direct evidence in the scientific literature detailing the antiviral activities of this compound. Research into other polymethoxyflavones has revealed antiviral potential, suggesting this could be a fruitful area for future investigation. For example, a heavily substituted analog, 4'-hydroxy-5,6,7,8-tetramethoxyflavone, was synthesized and studied for its antiviral properties against rhinoviruses in 1972. nih.govacs.org More recently, other complex methoxyflavones such as 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) and 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone have demonstrated broad-spectrum antiviral effects against Hepatitis B virus (HBV), Herpes Simplex Virus type 1 (HSV-1), and Poliovirus type 1 (PV-1). nih.govexcli.de These findings underscore the potential of the flavonoid scaffold in antiviral drug discovery, though specific data for this compound remains to be established.

Other Pharmacological Effects (e.g., DNA Polymerase-Beta Inhibition, CFTR Modulation)

Beyond the aforementioned activities, the broader pharmacological potential of this compound includes modulation of key cellular enzymes and proteins.

DNA Polymerase-Beta Inhibition

While direct studies on this compound are not available, compelling evidence exists for its core structure, 5-methoxyflavone. This closely related compound, which lacks the 4'-hydroxyl group, has been identified as a novel inhibitor of DNA polymerase-beta (pol-β). nih.govglpbio.com DNA pol-β is a key enzyme involved in DNA replication during the base excision repair pathway. nih.gov In the context of neurodegenerative diseases like Alzheimer's, aberrant DNA replication in neurons can lead to cell death. nih.gov By inhibiting DNA pol-β, 5-methoxyflavone was shown to reduce the number of S-phase neurons and subsequent apoptotic death triggered by β-amyloid toxicity in cultured primary neurons. nih.gov This suggests that 5-methoxyflavone can exert neuroprotective effects through a specific molecular mechanism, rather than general antioxidant properties. tandfonline.comnih.gov

CFTR Modulation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel protein, and its dysfunction leads to cystic fibrosis (CF). cysticfibrosisnewstoday.com CFTR modulators are drugs that correct the function of the faulty protein. cysticfibrosisnewstoday.comnih.gov These modulators are typically classified as "correctors," which help the protein fold correctly and traffic to the cell surface (e.g., elexacaftor, tezacaftor), or "potentiators," which enhance the opening of the channel at the cell surface (e.g., ivacaftor). nih.govmdpi.com There is currently no information in the searched scientific literature to suggest that this compound or closely related flavonoids act as CFTR modulators.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) |

| 5-demethylnobiletin |

| 5-hydroxy-7,4'-dimethoxyflavone |

| 5-hydroxy-4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin) |

| 4'-methoxy-5,7-dimethoxyflavanone |

| Staphylococcus aureus |

| Proteus vulgaris |

| Escherichia coli |

| Enterobacter cloacae |

| Klebsiella pneumoniae |

| Salmonella Typhimurium |

| Stenotrophomonas maltophilia |

| Candida albicans |

| Candida krusei |

| Miconazole |

| 4'-hydroxy-5,6,7,8-tetramethoxyflavone |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone |

| 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone |

| 5-methoxyflavone |

| Elexacaftor |

| Tezacaftor |

Elucidation of Molecular Mechanisms of Action for 4 Hydroxy 5 Methoxyflavone

Direct and Indirect Interactions with Molecular Targets

The modulation of the signaling pathways described above results from the direct or indirect interaction of 4'-Hydroxy-5-methoxyflavone with specific molecular targets. These targets are typically proteins, such as enzymes and transcription factors.

Direct interactions often involve the flavonoid binding to an enzyme and inhibiting its activity. For example, molecular docking studies have suggested that methoxyflavones can directly interact with key signaling proteins like Akt (AKT1) and phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1). mdpi.comresearchgate.net Furthermore, the closely related 4'-methoxyflavone (B190367) has been identified as a direct inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a form of cell death called parthanatos. nih.govresearchgate.net The ability of flavonoids to inhibit the IκB kinase (IKK) complex is another example of a direct interaction that leads to the downstream inactivation of the NF-κB pathway. frontiersin.org

Enzyme Inhibition and Activation (e.g., DNA Pol-β, COX)

The molecular actions of this compound and its structural analogs involve the direct inhibition and modulation of key enzymes central to cellular processes and disease pathways. Research has particularly highlighted their effects on DNA Polymerase-β (DNA Pol-β) and Cyclooxygenase (COX) enzymes.

One of the significant mechanisms identified for the related compound 5-methoxyflavone (B191841) is the inhibition of DNA Pol-β. researchgate.netnih.gov DNA Pol-β is a critical enzyme in the base excision repair (BER) pathway, which addresses DNA damage from oxidative stress. oncotarget.com The enzyme possesses both DNA polymerase activity to fill single-nucleotide gaps and 5'-deoxyribose phosphate (B84403) (dRP) lyase activity to remove the sugar-phosphate remnant during repair. oncotarget.com In studies investigating neurodegeneration, where aberrant cell-cycle reactivation in neurons can lead to cell death, DNA Pol-β has been identified as a key player. researchgate.netnih.gov 5-methoxyflavone was validated as a direct inhibitor of DNA Pol-β's enzymatic activity. researchgate.netnih.gov This inhibitory action was shown to reduce the number of S-phase neurons and subsequent apoptotic death triggered by β-amyloid, suggesting a specific molecular mechanism to halt neurodegeneration beyond general antioxidant effects. researchgate.netnih.gov

In the context of inflammation, related polymethoxyflavones have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. oup.commdpi.com COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. The inhibitory mechanism of these flavonoids often involves the downregulation of enzyme expression at the genetic level. oup.com For instance, studies on 5-hydroxy-polymethoxyflavones showed they effectively suppress the protein expression of both iNOS and COX-2 in macrophage cell lines. mdpi.com This suppression was found to occur at the transcription level, indicating that the compounds inhibit the gene expression of these inflammatory enzymes. oup.commdpi.com

Table 1: Enzyme Inhibition by this compound and Related Compounds

| Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 5-Methoxyflavone | DNA Polymerase-β (DNA Pol-β) | Validated inhibitor of enzyme activity. | researchgate.netnih.gov |

| 5-Hydroxy-polymethoxyflavones (Related Compounds) | Cyclooxygenase-2 (COX-2) | Inhibition of protein expression. | oup.commdpi.com |

Receptor Binding and Modulation (e.g., GABA-A receptors for related flavones)

The interaction of flavonoids with neurotransmitter receptors is a key area of investigation for their effects on the central nervous system. For flavones related to this compound, a significant body of research points to the modulation of γ-aminobutyric acid type A (GABA-A) receptors. nih.govnih.gov These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain and are the primary targets for benzodiazepines. nih.govdovepress.com

In silico and in vitro studies have shown that methoxyflavones can act as positive allosteric modulators of GABA-A receptors. nih.govdovepress.com Specifically, 5-methoxyflavone has been identified as having a good binding affinity for GABA-A receptors. nih.govresearchgate.net Molecular docking studies predict that 5-methoxyflavone binds to the α1 and α2 subunits of the GABA-A receptor through hydrogen bond interactions, in a manner similar to endogenous ligands and other hypnotic agents. researchgate.net The presence of methoxy (B1213986) groups at positions 5 and 6 on the flavone (B191248) structure appears to be important for potent binding affinity to GABA-A receptors. nih.gov This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter, leading to potential anxiolytic and sedative effects without directly activating the receptor itself. nih.govdovepress.com

Table 2: Receptor Binding Profile for Related Methoxyflavones

| Compound | Target Receptor | Binding Site/Subunit | Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-Methoxyflavone | GABA-A | α1 and α2 subunits | Positive allosteric modulator; good binding affinity demonstrated in silico. | nih.govresearchgate.net |

| General 5- and 6-Methoxyflavones | GABA-A | Benzodiazepine binding site | Positive allosteric modulators. | nih.gov |

Protein Expression and Post-translational Modifications

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, such as phosphorylation, glycosylation, and ubiquitination, which critically regulate protein activity, localization, and stability. mdpi.comthermofisher.com While direct evidence linking this compound to specific PTM events is emerging, substantial research shows that related flavonoids can significantly impact the expression levels of key proteins involved in various signaling pathways. mdpi.comdiva-portal.org

Studies on related polymethoxyflavones have demonstrated a clear ability to modulate the protein expression of enzymes and receptors. In lipopolysaccharide (LPS)-stimulated macrophage cells, 5-demethylnobiletin and its metabolites were found to significantly inhibit the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 in a dose-dependent manner. mdpi.com This effect points to a mechanism of action that occurs upstream of protein synthesis, effectively reducing the amount of these pro-inflammatory proteins.

Furthermore, research into cholesterol regulation has shown that certain flavonoids can modulate the protein levels of Proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). diva-portal.org For example, 2′,3′,4′,6′-Tetramethoxychalcone was found to reduce the amount of PCSK9 protein while increasing LDLR protein levels in liver cells. diva-portal.org Another related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, also decreased PCSK9 and upregulated LDLR protein expression, highlighting a mechanism for influencing lipid metabolism by controlling the abundance of these critical proteins. diva-portal.org

Table 3: Effects of Related Flavonoids on Protein Expression

| Compound Class/Example | Target Protein | Cell/System | Observed Effect on Protein Level | Reference |

|---|---|---|---|---|

| 5-Demethylnobiletin | iNOS, COX-2 | RAW 264.7 Macrophages | Significant inhibition of expression. | mdpi.com |

| 2′,3′,4′,6′-Tetramethoxychalcone | PCSK9 | HepG2 Cells | Reduced protein amount. | diva-portal.org |

| 2′,3′,4′,6′-Tetramethoxychalcone | LDLR | HepG2 Cells | Increased protein amount. | diva-portal.org |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | PCSK9 | HepG2 Cells | Decreased protein expression. | diva-portal.org |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | LDLR | HepG2 Cells | Upregulated protein expression. | diva-portal.org |

Impact on Gene Transcription and Translational Processes

The influence of this compound and its analogs on protein expression is often rooted in their ability to modulate gene transcription. By altering the rate at which genes are transcribed into messenger RNA (mRNA), these compounds can control the subsequent synthesis of proteins.

Quantitative real-time PCR (qRT-PCR) analyses have confirmed that the observed reductions in iNOS and COX-2 protein levels by polymethoxyflavones are due to effects at the pre-translational level. oup.commdpi.com For instance, 5-demethylnobiletin and its metabolites were shown to significantly inhibit the mRNA expression of both iNOS and COX-2 in LPS-stimulated macrophages. mdpi.com Similarly, the anti-inflammatory and anti-tumor effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone have been attributed to the downregulation of iNOS and COX-2 gene expression in mouse skin. oup.com

This regulatory activity extends to other gene targets. Flavonoids isolated from Monanthotaxis filipes were evaluated for their effect on genes involved in cholesterol homeostasis. diva-portal.org One compound, 6,7,8-trimethoxyflavone, was found to inhibit PCSK9 at the mRNA level. diva-portal.org Another related flavone, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), has been associated with the regulation of PTEN gene transcription, a critical tumor suppressor gene. probes-drugs.org These findings collectively indicate that a primary molecular mechanism for this class of flavonoids is the modulation of transcriptional processes, thereby controlling the expression of proteins central to inflammation, metabolism, and cell growth.

Table 4: Effects of Related Flavonoids on Gene Transcription

| Compound | Target Gene | Observed Effect on mRNA Level | Methodology | Reference |

|---|---|---|---|---|

| 5-Demethylnobiletin and its metabolites | iNOS, COX-2 | Inhibited mRNA expression. | qRT-PCR | mdpi.com |

| 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | iNOS, COX-2 | Down-regulation of gene expression. | qRT-PCR | oup.com |

| 6,7,8-Trimethoxyflavone | PCSK9 | Inhibited mRNA expression. | qRT-PCR | diva-portal.org |

| Acacetin | PTEN | Regulation of gene transcription. | Inferred from pathway analysis. | probes-drugs.org |

Structure Activity Relationship Sar Studies of 4 Hydroxy 5 Methoxyflavone Analogues

Role of Flavone (B191248) Nucleus Substitutions in Pharmacological Efficacy

Substitutions on the flavone nucleus, which consists of two phenyl rings (A and B) and a heterocyclic C ring, are a key determinant of pharmacological efficacy. The specific arrangement of substituents governs the molecule's interaction with various biological targets, influencing activities ranging from anticancer to neuroprotective effects.

For anticancer activity, the substitution pattern on both A and B rings is crucial. SAR analyses reveal that demethylation at the C5 position of ring A is critical for cytotoxicity against HepG2 liver cancer cells. researchgate.net In breast cancer cell lines, a hydroxyl group at the C5' position of ring B can enhance the cell death-inducing effect. mdpi.com The balance between lipophilic methoxy (B1213986) groups and polar hydroxyl groups is essential; an excess of methoxy groups on ring A, in the absence of a polar region, can suppress cytotoxic effects. mdpi.compreprints.org The addition of a hydroxyl group at C7 and a methoxy group at C4' has been shown to confer cytotoxic activity against HeLa cervical cancer cells. aip.org

In the context of neuroprotection, specific substitutions are required to inhibit particular cell death pathways. For example, studies have shown that methoxylation at the 4' position of the B ring is a key feature for inhibiting parthanatos, a form of programmed cell death mediated by PARP-1 overactivation. nih.govresearchgate.net The addition of another methoxy group at the 3' position does not diminish this activity. nih.govresearchgate.net

For anti-inflammatory action, the optimal flavone structures often feature hydroxyl substitutions at the 5, 7, and/or 4' positions. biomolther.org These substitutions are found in many naturally occurring flavonoids with significant anti-inflammatory properties. biomolther.org In the realm of antibacterial activity, studies on the related 4-chromanone (B43037) scaffold show that hydroxyl groups at the 5- and 7-positions, combined with a hydrophobic substituent at the 2-position, enhance efficacy against Gram-positive pathogens. acs.org This suggests that similar substitution patterns on the flavone nucleus could yield potent antibacterial agents.

Table 2: Influence of Flavone Nucleus Substitution on Pharmacological Activity This table summarizes the effect of specific substitution patterns on the flavone core in relation to different biological activities.

| Pharmacological Activity | Key Substitution Patterns | Finding | Source(s) |

| Anticancer (Liver, HepG2) | C5-demethylation | Crucial for cytotoxic activity. | researchgate.net |

| Anticancer (Breast, HCC1954) | C5'-OH on ring B | Enhances cell death effect. | mdpi.com |

| Anticancer (Cervical, HeLa) | 7-OH and 4'-OCH₃ | Confers cytotoxic effects. | aip.org |

| Neuroprotection (Parthanatos Inhibition) | 4'-OCH₃ on ring B | Required for inhibiting PARP-1 mediated cell death. | nih.govresearchgate.net |

| Anti-inflammatory | 5-OH, 7-OH, and/or 4'-OH | Considered an optimal structure for activity. | biomolther.org |

| Antibacterial | 5,7-diOH and 2-hydrophobic group | Enhances activity against Gram-positive bacteria. | acs.org |

Comparative SAR Analysis with Other Hydroxyflavones and Polymethoxyflavones

Comparing the SAR of 4'-Hydroxy-5-methoxyflavone analogues with other classes of flavonoids, such as monohydroxyflavones, dihydroxyflavones, and fully methoxylated polymethoxyflavones (PMFs), provides a broader understanding of how structure dictates function. These comparisons often highlight a delicate balance between polarity, lipophilicity, and specific molecular interactions. mdpi.com

Hydroxylated PMFs frequently exhibit greater biological potency than their parent PMF counterparts. globalsciencebooks.info For instance, metabolites of PMFs, which are often demethylated or hydroxylated products, can possess stronger anti-inflammatory and anti-cancer properties. mdpi.comglobalsciencebooks.info The conversion of a methoxy group to a hydroxyl group at the 5-position (e.g., 5-demethylnobiletin) has been linked to stronger anti-colon cancer activity. mdpi.com This suggests that while the methoxy groups of PMFs aid in absorption and bioavailability, subsequent metabolic conversion to hydroxylated forms may be necessary for enhanced activity at the target site.

When comparing flavones with varying degrees of hydroxylation, a clear trend emerges for certain activities. In antitrypanosomal assays, the presence of a catechol (3',4'-dihydroxyphenyl) moiety in the B ring, as seen in luteolin, makes it twice as effective as apigenin (B1666066), which has a single 4'-hydroxyl group. asm.org Apigenin, in turn, is only slightly more active than chrysin (B1683763), which has an unsubstituted B ring. asm.org This demonstrates the positive contribution of B-ring hydroxylation to this specific activity.

However, increasing the number of hydroxyl groups is not always beneficial. Highly hydroxylated flavones can have reduced efficacy due to their extensive polarity, which may impair their ability to cross cell membranes. mdpi.com This is where methoxy groups become advantageous. Methoxyflavones, being more lipophilic, can have better membrane permeability. mdpi.compreprints.org The most effective compounds often represent a strategic compromise, combining the hydrogen-bonding capacity of hydroxyl groups with the improved pharmacokinetic properties conferred by methoxy groups. mdpi.compreprints.org For instance, the inhibition of P450 enzymes is potently achieved by 5,7-dihydroxyflavones that also contain methoxy groups on the B-ring. nih.gov

Table 3: Comparative Activity of Flavonoid Subclasses This table provides a comparative overview of the general biological potency of different flavonoid subclasses based on their hydroxylation and methoxylation patterns.

| Flavonoid Subclass | General Structural Feature | Comparative Biological Potency | Example Activity | Source(s) |

| Monohydroxyflavones | Single -OH group | Moderate; position-dependent. | P450 1B1 Inhibition | nih.gov |

| Dihydroxyflavones | Two -OH groups | Potent; position is critical. | Antileishmanial, P450 Inhibition | nih.govasm.org |

| Polymethoxyflavones (PMFs) | Multiple -OCH₃ groups | Good bioavailability, may require metabolic activation. | Anti-inflammatory | mdpi.comglobalsciencebooks.info |

| Hydroxylated PMFs | Mix of -OH and -OCH₃ groups | Often more potent than parent PMFs. | Anti-cancer, Anti-inflammatory | mdpi.comglobalsciencebooks.info |

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for unraveling the SAR of flavonoid analogues at the molecular level. These in silico methods provide detailed insights into how ligands like this compound and its derivatives interact with protein targets, thereby guiding the rational design of more potent and selective compounds. nih.govunsoed.ac.id

Molecular docking simulations are used to predict the binding conformation and affinity of a flavonoid within the active site of a target protein. nih.gov For example, docking studies have helped explain the different inhibitory mechanisms of various flavonoids against P450 enzymes by revealing distinct binding modes within the catalytic site. nih.gov Such studies can identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the flavonoid, stabilizing the ligand-protein complex. In an analysis of flavone derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, docking identified crucial hydrogen bonding interactions with amino acids like Met769, Ala719, and Lys721. unsoed.ac.id

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of the flavonoid molecules themselves. nih.gov These calculations can determine molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.comtandfonline.com This information is vital for understanding how a flavonoid will interact with the complementary electrostatic environment of a protein's binding pocket.

These computational approaches allow for the high-throughput screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. researchgate.net By correlating calculated binding energies with experimentally observed biological activity (e.g., IC₅₀ values), robust SAR models can be developed. unsoed.ac.id For instance, a molecular docking study of 5-hydroxy-3,6,7,8-tetramethoxyflavone (B14715514) against the anti-apoptotic protein Bcl-2 showed promising results, suggesting its potential as an anticancer agent, which was then supported by in vitro assays. nih.gov

Table 4: Examples of Computational Studies in Flavonoid SAR This table highlights specific examples where computational methods have been used to investigate the SAR of flavonoids.

| Compound/Derivative Class | Protein Target | Computational Method | Key Finding | Source(s) |

| Various Flavonoid Derivatives | Cytochrome P450s | Molecular Docking | Different flavonoids have distinct interaction mechanisms and binding modes within the P450 active site. | nih.gov |

| 5-Hydroxy-3,6,7,8-tetramethoxyflavone | Bcl-2 | DFT, Molecular Docking | The ligand shows potential as an anticancer agent with good binding affinity to the target protein. | nih.gov |

| Hydroxy chalcone (B49325) and flavone derivatives | EGFR | Molecular Docking | Identified key hydrogen bonding interactions with Met769, Ala719, and Lys721; correlated binding energy with inhibitory potential. | unsoed.ac.id |

Biosynthesis and Metabolism of 4 Hydroxy 5 Methoxyflavone

Biosynthetic Pathways within Plants

The synthesis of 4'-Hydroxy-5-methoxyflavone in plants is a multi-step process that begins with the general phenylpropanoid pathway, which provides the foundational precursors for all flavonoids. This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key entry point into flavonoid biosynthesis. ijfmr.comtuscany-diet.net The formation of the characteristic C6-C3-C6 flavonoid skeleton is then initiated by the enzyme chalcone (B49325) synthase. ijfmr.com

Subsequent modifications, including cyclization, oxidation, hydroxylation, and methylation, are required to produce the specific structure of this compound. While the complete pathway is not elucidated for a single plant species, it can be constructed based on known enzymatic reactions in flavonoid biosynthesis. nih.gov After the formation of a flavanone (B1672756) core like naringenin (B18129), a flavone (B191248) synthase creates the double bond in the C-ring to form a flavone, such as apigenin (B1666066). The final steps would involve specific hydroxylation and methylation reactions catalyzed by flavonoid hydroxylases and O-methyltransferases (OMTs), respectively, to yield the target compound. nih.govresearchgate.net

The biosynthesis of flavones is governed by a series of specific enzymes, each encoded by corresponding genes. These enzymes catalyze the sequential reactions that build and modify the flavonoid structure. The process starts with enzymes common to most phenylpropanoids and flavonoids, followed by enzymes that direct intermediates toward the flavone subclass. nih.govnih.gov

Key enzymes in the early stages include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which produce the p-coumaroyl-CoA precursor. tuscany-diet.net The first committed step in flavonoid synthesis is catalyzed by Chalcone synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. ijfmr.comtuscany-diet.net This is followed by the stereospecific cyclization of the chalcone into a flavanone, a reaction catalyzed by Chalcone isomerase (CHI). tuscany-diet.netnih.gov The flavanone intermediate is then oxidized by Flavone synthase (FNS) to introduce a double bond, creating the flavone backbone. nih.gov Subsequent modifications are carried out by enzymes such as Flavonoid hydroxylases (cytochrome P450 enzymes) and Flavonoid O-methyltransferases (FOMTs) to add the specific hydroxyl and methoxy (B1213986) groups. nih.govnih.gov

Table 1: Key Enzymes in the General Flavone Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. ijfmr.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. tuscany-diet.net |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. ijfmr.comnih.gov |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to the flavanone naringenin. ijfmr.comnih.gov |

| Flavone synthase | FNS | Dehydrogenates flavanones to form flavones. nih.gov |

| Flavonoid O-methyltransferase | FOMT | Transfers a methyl group to a hydroxyl group on the flavone ring. nih.gov |

The assembly of the this compound molecule relies on primary metabolites as foundational precursors. The aromatic amino acid L-phenylalanine is the initial starting material for the entire phenylpropanoid pathway. tuscany-diet.net Through the action of early pathway enzymes, L-phenylalanine is converted into p-coumaroyl-CoA , which provides the B-ring and the three carbon atoms of the C-ring. ijfmr.comtuscany-diet.net

The A-ring of the flavonoid is derived from malonyl-CoA , a common building block in fatty acid and polyketide synthesis. ijfmr.com The enzyme chalcone synthase catalyzes the condensation of these precursors to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone) , the first flavonoid intermediate. tuscany-diet.net This unstable chalcone is rapidly isomerized by chalcone isomerase to produce the flavanone (2S)-naringenin . tuscany-diet.net Naringenin serves as a crucial branch-point intermediate from which various flavonoid classes are derived. For the synthesis of this compound, naringenin would first be converted to a flavone, likely apigenin (5,7,4'-trihydroxyflavone), which would then undergo methylation at the 5-hydroxyl position to yield the final product.

Biotransformation in Mammalian Systems

In mammalian systems, flavonoids like this compound are treated as xenobiotics and undergo extensive metabolism, primarily in the liver and intestines, to increase their water solubility and facilitate excretion. tandfonline.com This biotransformation is typically categorized into Phase I and Phase II reactions. Phase I reactions involve modification of the compound's structure, often through oxidation, while Phase II reactions involve conjugation with endogenous molecules. mdpi.comsemanticscholar.org For methoxylated flavones, Phase I oxidative demethylation is often a rate-limiting step before subsequent conjugation can occur. nih.gov

The metabolism of methoxyflavones generally involves two main types of reactions. Phase I metabolism for this compound would primarily involve O-demethylation of the methoxy group at the C-5 position, yielding a polyhydroxylated flavone. nih.govnih.gov Additional hydroxylations on the aromatic rings are also possible Phase I modifications.

Phase II metabolism involves the conjugation of the hydroxyl groups (both the original 4'-hydroxyl and any newly formed hydroxyls from demethylation) with glucuronic acid or sulfate (B86663). semanticscholar.org This results in the formation of glucuronide and sulfate conjugates, which are significantly more water-soluble and readily excreted in urine and bile. Therefore, the expected metabolites in circulation and excreta would include the O-demethylated product (5,4'-dihydroxyflavone) as well as various glucuronidated and sulfated forms of the parent compound and its demethylated metabolite.

Table 2: Potential Mammalian Metabolites of this compound

| Phase | Reaction Type | Potential Metabolite(s) |

|---|---|---|

| Phase I | O-demethylation | 5,4'-Dihydroxyflavone |

| Phase II | Glucuronidation | This compound-glucuronide; 5,4'-Dihydroxyflavone-glucuronide |

| Phase II | Sulfation | This compound-sulfate; 5,4'-Dihydroxyflavone-sulfate |

The primary enzymes responsible for Phase I metabolism of methoxyflavones are the Cytochrome P450 (CYP450) superfamily of monooxygenases. srce.hr Studies on various methoxyflavones have shown that isoforms such as CYP1A1, CYP1A2, and CYP1B1 are particularly active in catalyzing O-demethylation reactions. nih.govnih.gov The 5-methoxy group's position can influence metabolic stability; for instance, 5-methoxyflavone (B191841) has been shown to be relatively stable compared to other methoxyflavones, but it is still subject to metabolism. nih.gov The reaction converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), which can then serve as a site for Phase II conjugation.

Following Phase I, the hydroxyl groups are targets for Phase II enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid, while sulfotransferases (SULTs) catalyze the attachment of a sulfonate group. These conjugation reactions are highly efficient and are a major reason for the low oral bioavailability of many dietary flavonoids. tandfonline.com

Microbial Metabolism and Biocatalytic Modifications

Microorganisms possess diverse enzymatic systems capable of transforming a wide array of xenobiotics, including flavonoids. researchgate.net The biotransformation of methoxyflavones by fungi and bacteria can lead to the production of novel derivatives through reactions such as hydroxylation, demethylation, and glycosylation. nih.gov These microbial transformations can be harnessed for the biocatalytic synthesis of flavonoid metabolites that are otherwise difficult to produce chemically.

One of the most direct biocatalytic modifications relevant to this compound is its synthesis from a precursor, 5-methoxyflavone. Research has demonstrated that fermentation of 5-methoxyflavone with the fungus Aspergillus alliaceus yields this compound as a metabolite. tandfonline.comnih.gov This transformation is a result of a highly specific hydroxylation reaction at the para-position of the B-ring. tandfonline.com

Other fungi, such as Beauveria bassiana, have been shown to metabolize 5-methoxyflavone differently, producing 5-methoxyflavanone (B39959) instead. nih.gov Studies on other methoxyflavones using various entomopathogenic fungi have revealed a cascade of reactions including O-demethylation and subsequent 4-O-methylglucosylation. nih.gov This highlights the potential of using different microbial strains to achieve a variety of structural modifications on the flavone scaffold. nih.gov

Table 3: Examples of Microbial Transformations of Related Methoxyflavones

| Microorganism | Substrate | Product(s) | Reaction Type |

|---|---|---|---|

| Aspergillus alliaceus | 5-Methoxyflavone | This compound tandfonline.comnih.gov | Hydroxylation |

| Beauveria bassiana | 5-Methoxyflavone | 5-Methoxyflavanone nih.gov | C-ring reduction |

| Isaria fumosorosea | 2'-Methoxyflavone | 2'-Hydroxyflavone, 2'-O-β-D-(4″-O-methylglucopyranosyl)-flavone nih.gov | O-demethylation, Glycosylation |

Advanced Analytical Methodologies in 4 Hydroxy 5 Methoxyflavone Research

Chromatographic Separations for Complex Mixture Analysis

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual components from intricate mixtures. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of flavonoids, including 4'-Hydroxy-5-methoxyflavone. These methods are ideal for separating non-volatile and thermally sensitive compounds.

Reversed-phase HPLC is the predominant mode used for flavonoid separation. In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation of this compound and related methoxyflavones is achieved by carefully optimizing the mobile phase composition, which often consists of a mixture of water (frequently acidified with formic or phosphoric acid to improve peak shape) and organic solvents like acetonitrile (B52724) or methanol. researchgate.netnih.gov

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. mdpi.comamericanpharmaceuticalreview.com This is particularly advantageous in metabolomics studies where high-throughput screening of numerous samples is required. mdpi.com

For quantification, various detectors can be coupled with HPLC/UHPLC systems. UV detection is common, with flavonoids typically monitored at wavelengths between 280 and 370 nm. nih.gov More sensitive detection for hydroxylated polymethoxyflavones can be achieved using electrochemical (EC) detection, which can offer limits of detection in the low ng/mL range, a significant improvement over standard UV detection. nih.gov

A study on the metabolites of 5,7,3',4'-tetramethoxyflavone in rat urine successfully utilized ultrahigh-performance liquid chromatography coupled with mass spectrometry to identify related compounds, including 4'-Hydroxy-5,7,3'-trimethoxyflavone, demonstrating the power of this technique in metabolic research. chemfaces.com

Table 1: Examples of HPLC/UHPLC Conditions for Analysis of Related Flavonoids

| Parameter | Method 1 (Related Compound) | Method 2 (Related Compound) |

|---|---|---|

| Technique | Isocratic HPLC | UHPLC-MS |

| Compound | 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | 5-hydroxy-6,7,3′,4′-tetramethoxyflavone Metabolites |

| Column | Reversed-phase C18 | Not Specified |

| Mobile Phase | Acetonitrile: Isopropyl alcohol: 20mM NaH₂PO₄ buffer (30:15:55, v/v), pH 3.5 | Not Specified |

| Detection | UV at 340 nm | High-Resolution Mass Spectrometry (HRMS) |

| Reference | nih.gov | mdpi.com |

Gas Chromatography (GC) is a powerful analytical technique primarily suited for the separation and analysis of volatile and thermally stable compounds. maxapress.com Flavonoids, including this compound, are generally non-volatile due to their high molecular weight and the presence of polar hydroxyl groups. Therefore, direct analysis by GC is challenging.

To overcome this limitation, a derivatization step is required to increase the volatility of the flavonoids. researchgate.net This typically involves converting the polar hydroxyl groups into less polar silyl (B83357) ethers through a process called silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net Following derivatization, the compounds can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification.

Research has shown that the intramolecular hydrogen bond in 5-hydroxy-flavones can lead to lower-than-expected retention times compared to their corresponding methoxy (B1213986) derivatives. cdnsciencepub.com A validated GC method was developed for the simultaneous quantification of 11 flavonoids in Kaempferia parviflora, achieving limits of quantitation as low as 0.5 ppm for 5-hydroxy-3,7-dimethoxyflavone, demonstrating the utility of GC for certain flavonoid analyses after appropriate sample preparation. nih.gov While not directly used for this compound, this methodology establishes a precedent for analyzing hydroxylated flavonoids with GC.

In the context of metabolomics, GC-MS is invaluable for profiling volatile metabolites within a biological system, which could be part of the broader metabolic pathway involving flavonoids. maxapress.comresearchgate.net

Table 2: GC Analysis Parameters for Flavonoids (Following Derivatization)

| Parameter | Method Details |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization Reagent | BSTFA with 1% TMCS in pyridine |

| Column | 5% phenyl/95% dimethyl polysiloxane phase (e.g., DB-5) |

| Application | Quantification of flavonoid constituents in plant extracts |

| Reference | researchgate.netnih.gov |

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) offer a rapid, cost-effective, and versatile method for the qualitative and quantitative analysis of flavonoids in plant extracts. researchgate.netnih.gov HPTLC provides better separation efficiency, higher sensitivity, and improved quantification accuracy compared to conventional TLC.

A validated HPTLC method has been established for the simultaneous quantification of several flavonoids from Orthosiphon stamineus, including the structurally similar 3'-hydroxy-5,6,7,4'-tetramethoxyflavone. nih.govphcogres.com This method employs a specific mobile phase to separate the compounds on a silica (B1680970) gel plate, with quantification achieved by densitometric scanning of the spots at a specific wavelength. nih.govphcogres.com Such methods are highly suitable for routine quality control of herbal extracts and products.

Table 3: HPTLC Method for Analysis of Related Flavonoids

| Parameter | Method Details |

|---|---|

| Technique | High-Performance Thin-Layer Chromatography (HPTLC) |

| Stationary Phase | Precoated silica gel 60 F254 TLC plates |

| Mobile Phase | Toluene: Ethyl acetate: Formic acid (3:7:0.1 v/v/v) |

| Detection | Densitometric scanning at UV 254 nm and 366 nm |

| Application | Rapid fingerprinting and quantification for herbal quality control |

| Reference | nih.govphcogres.com |

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool in modern chemical analysis, providing critical information on the mass, structure, and quantity of analytes. When coupled with chromatographic systems (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity for flavonoid research. ekb.egmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a compound. scielo.org.bo This capability is crucial for the unambiguous identification of this compound and its metabolites in complex biological matrices, distinguishing them from other isobaric (same nominal mass) compounds.

For this compound (C₁₆H₁₂O₄), the calculated monoisotopic mass is 268.07356 Da. HRMS can measure this mass with high precision, confirming the elemental formula. nih.gov This technique is frequently paired with UHPLC (UHPLC-HRMS) for the comprehensive analysis of drug metabolites, where the high resolving power of both the chromatography and the detector are essential for identifying unknown compounds in a complex background. mdpi.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation and metabolite profiling. nih.govjmb.or.kr In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting pattern of product ions is characteristic of the molecule's structure and can be used as a fingerprint for its identification. nih.govjmb.or.kr

This technique is central to metabolomics, where it is used to identify the biotransformation products of a parent compound. nih.gov For example, the metabolism of a related compound, 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, was comprehensively studied in rats using a data-mining method based on tandem mass spectrometry data, which successfully identified 106 metabolites. mdpi.comnih.gov

The MS/MS spectrum of this compound shows distinct fragmentation patterns depending on the ionization mode. In negative ion mode ([M-H]⁻), the precursor ion has an m/z of 267.0663, with a major fragment observed at m/z 251.9, corresponding to the loss of a methyl group. nih.gov In positive ion mode ([M+H]⁺), the precursor ion is at m/z 269.0808, with a top peak fragment at m/z 254. nih.gov This detailed fragmentation data is essential for confirming the compound's identity and for screening for its presence in biological fluids. chemfaces.comnih.gov

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₄ |

| Monoisotopic Mass | 268.07356 Da |

| Precursor Ion ([M-H]⁻) | m/z 267.0663 |

| Major MS/MS Fragment ([M-H]⁻) | m/z 251.9 |

| Precursor Ion ([M+H]⁺) | m/z 269.0808 |

| Major MS/MS Fragment ([M+H]⁺) | m/z 254.0 |

| Reference | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the spatial relationships between them. Both ¹H and ¹³C NMR are employed to piece together the chemical puzzle of this flavonoid.

The ¹H NMR spectrum of this compound reveals characteristic signals for each proton in the molecule. For instance, the methoxy group (-OCH₃) protons typically appear as a singlet, while the protons on the aromatic rings exhibit distinct splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with neighboring protons. mdpi.comresearchgate.net The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom, with chemical shifts indicating the type of carbon (e.g., aromatic, carbonyl, methoxy). mdpi.comresearchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish the connectivity between protons and carbons, confirming the precise arrangement of the A, B, and C rings of the flavone (B191248) backbone and the positions of the hydroxyl and methoxy substituents. researchgate.netscielo.br

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~163.0 |

| 3 | ~6.6 (s) | ~104.0 |

| 4 | - | ~182.0 |

| 5 | - | ~158.0 |

| 6 | ~6.4 (d) | ~97.0 |

| 7 | ~7.4 (t) | ~134.0 |

| 8 | ~6.6 (d) | ~107.0 |

| 1' | - | ~122.0 |

| 2', 6' | ~7.8 (d) | ~128.0 |

| 3', 5' | ~6.9 (d) | ~116.0 |

| 4' | - | ~161.0 |

| 5-OCH₃ | ~3.9 (s) | ~56.0 |

| 4'-OH | Variable | - |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table provides approximate values for illustrative purposes. |

Electrochemical Detection in Bioanalytical Applications

Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of electroactive compounds like this compound in various samples, including those of biological origin. mdpi.comresearchgate.net These techniques are based on the principle of measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. numberanalytics.com The phenolic hydroxyl group and the conjugated π-electron system of the flavone structure make this compound amenable to electrochemical analysis. mdpi.com

Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. numberanalytics.com In a typical experiment, a potential is applied to a working electrode, and the resulting current is measured. numberanalytics.com The oxidation of the hydroxyl group on the B-ring of this compound produces a characteristic peak in the voltammogram, the height of which is proportional to its concentration. researchgate.net

To enhance the sensitivity and selectivity of detection, the working electrode is often modified with various nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles. mdpi.comfrontiersin.org These modifications can increase the electrode's surface area and facilitate electron transfer, leading to lower detection limits. mdpi.comfrontiersin.org Electrochemical sensors have been successfully used for the determination of flavonoids in food, beverages, and biological fluids. frontiersin.orgnih.gov

Table 2: Representative Electrochemical Data for Flavonoid Detection

| Technique | Electrode | Analyte | Oxidation Potential (V) | Detection Limit |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Quercetin (B1663063) | +0.45 | 3.1 nM mdpi.com |

| Differential Pulse Voltammetry (DPV) | NH₂-MWCNT/ZnO Modified SPCE | Morin | Not Specified | 0.002 µM mdpi.com |

| Square-Wave Voltammetry (SWV) | LGN-MWCNTs-CuONPs-GCE | Chlorogenic Acid | Anodic Peak | 0.0125 µM mdpi.com |

| Note: This table presents data for related flavonoids and compounds to illustrate the principles of electrochemical detection, as specific data for this compound may vary. |

Spectrophotometric and Fluorometric Assays for Activity Screening

Spectrophotometric and fluorometric assays are widely used for high-throughput screening of the biological activities of natural products, including this compound. These assays are typically based on measuring changes in absorbance or fluorescence intensity resulting from a chemical reaction. nih.gov

A common application of these assays is the evaluation of antioxidant activity. nih.gov For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a spectrophotometric method where the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength. acs.org Similarly, the ferric reducing antioxidant power (FRAP) assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which is accompanied by a color change. acs.orgresearchgate.net

Fluorometric assays, which are generally more sensitive than spectrophotometric methods, are often employed to screen for enzyme inhibitory activity. mdpi.com These assays utilize substrates that become fluorescent upon enzymatic cleavage. mdpi.com The inhibition of the enzyme by a compound like this compound would result in a decrease in the fluorescence signal. epigentek.commdpi.com These methods are valuable for identifying potential therapeutic properties of flavonoids. mdpi.com

Table 3: Common Spectrophotometric and Fluorometric Assays for Activity Screening

| Assay | Principle | Measurement | Application |

| DPPH Assay | Radical Scavenging | Decrease in Absorbance | Antioxidant Activity acs.org |

| FRAP Assay | Reduction of Ferric Iron | Increase in Absorbance | Antioxidant Activity acs.org |

| ABTS Assay | Radical Cation Scavenging | Decrease in Absorbance | Antioxidant Activity acs.org |

| Enzyme Inhibition Assay | Inhibition of enzyme-catalyzed conversion of a non-fluorescent substrate to a fluorescent product | Decrease in Fluorescence | Enzyme Inhibition mdpi.com |

Perspectives and Future Directions in 4 Hydroxy 5 Methoxyflavone Research

Exploration of Uncharted Biological Activities and Therapeutic Applications

While preliminary studies have highlighted the antioxidant, anti-inflammatory, and anticancer properties of 4'-Hydroxy-5-methoxyflavone and related methoxyflavones, a vast landscape of potential biological activities remains to be explored. ontosight.ainih.gov Future investigations are anticipated to venture into new therapeutic areas.

Emerging Research Areas for this compound and Related Flavonoids:

| Therapeutic Area | Potential Application/Activity | Related Flavonoid Example(s) | Citation |

| Antiviral | Inhibition of picornaviruses like poliovirus and rhinovirus. | 4'-Hydroxy-3-methoxyflavones | nih.gov |

| Neuroprotection | Protection against neuronal death pathways such as parthanatos. | 4'-Methoxyflavone (B190367), 3',4'-dimethoxyflavone (B191118) | nih.gov |

| Antitrypanosomal | Activity against parasites like Trypanosoma brucei brucei. | 5-Hydroxy-3',4',7-trimethoxyflavone | chemfaces.com |

| Cardiovascular Health | Modulation of pathways related to cardiovascular disorders. | 3,5,4'-Trihydroxy-7-methoxyflavone | cymitquimica.com |

| Metabolic Disorders | Potential to address conditions like diabetes. | Related flavonoids | ontosight.ai |

The unique methoxylation patterns of compounds like this compound are thought to enhance their lipophilicity and membrane permeability, which may facilitate interactions with a wider range of cellular targets than their hydroxylated counterparts. This suggests that a systematic screening of this compound against a broad panel of disease models could unveil novel therapeutic opportunities.